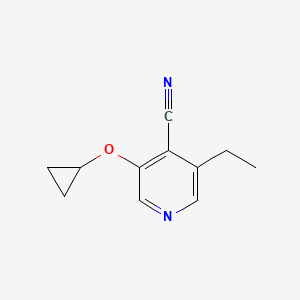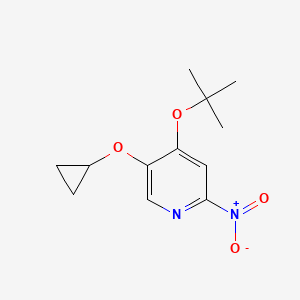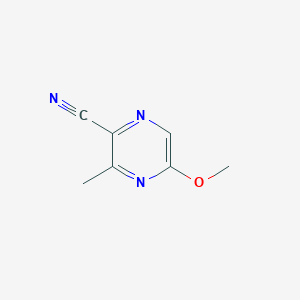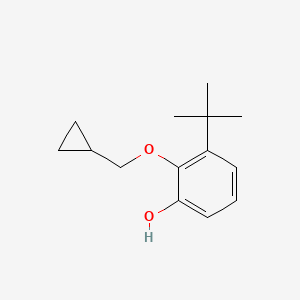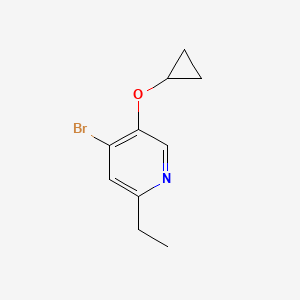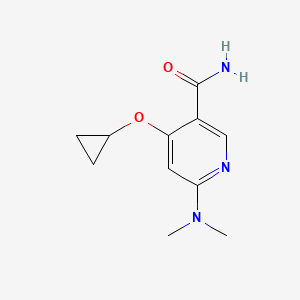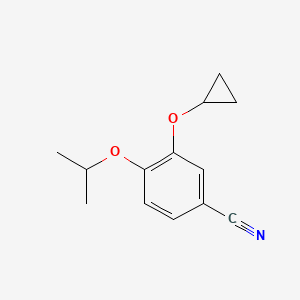
4-(2-Aminoethyl)-6-nitropyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-6-nitropyridin-2-OL is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 4-position, a nitro group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-nitropyridin-2-OL typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-hydroxypyridine to introduce the nitro group at the 6-position. This is followed by the alkylation of the 4-position with an aminoethyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-6-nitropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 4-(2-Aminoethyl)-6-aminopyridin-2-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Aminoethyl)-6-nitropyridin-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-6-nitropyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)phenol: Similar structure but lacks the nitro group.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a hydroxyl group.
Tyramine: A naturally occurring amine with a similar aminoethyl group but different aromatic ring structure.
Uniqueness
4-(2-Aminoethyl)-6-nitropyridin-2-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C7H9N3O3 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
4-(2-aminoethyl)-6-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9N3O3/c8-2-1-5-3-6(10(12)13)9-7(11)4-5/h3-4H,1-2,8H2,(H,9,11) |
InChIキー |
NPUHRRKOSPRCAK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)[N+](=O)[O-])CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




